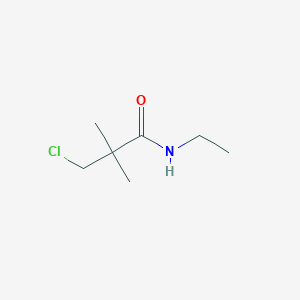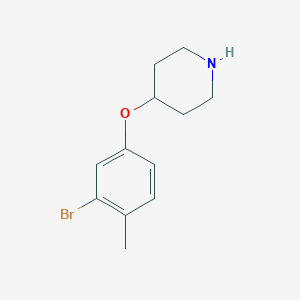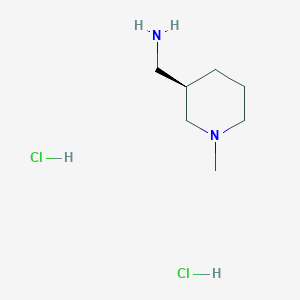
4-(1-Hydroxyethyl)piperidin-2-one
Overview
Description
4-(1-Hydroxyethyl)piperidin-2-one is a compound with the molecular weight of 143.19 . It is an oil at room temperature .
Synthesis Analysis
Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C7H13NO2/c1-5(9)6-2-3-8-7(10)4-6/h5-6,9H,2-4H2,1H3,(H,8,10) .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Synthesis Methodologies
One significant application of 4-(1-Hydroxyethyl)piperidin-2-one and its derivatives is in synthetic organic chemistry, where these compounds serve as intermediates in the synthesis of more complex molecules. For instance, a methodology involving the Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones has been developed to prepare 4-hydroxypiperidin-2-ones in a highly diastereoselective fashion. This process, combined with proline-catalyzed asymmetric Mannich reactions, allows for the enantioselective synthesis of highly functionalized piperidin-2-ones and hydroxylated piperidines, highlighting their versatility as synthetic intermediates (Lam, Murray, & Firth, 2005).
CO2 Absorption Characteristics
Another research area involves studying the CO2 absorption characteristics of functionalized piperidine derivatives, including this compound. The chemical reactions between CO2 and functionalized piperidines have been investigated using attenuated total reflectance (ATR) FTIR spectroscopy to assess the effect of structural variations on CO2 absorption. This research is crucial for developing more efficient CO2 capture and storage (CCS) technologies, which are vital in combating climate change (Robinson, McCluskey, & Attalla, 2011).
Biological Investigations
This compound derivatives have also been synthesized and characterized for their pharmacological effects. Studies have explored the conformation of these compounds and their biological activities, such as antibacterial and antioxidant properties. These investigations provide valuable insights into the potential therapeutic applications of these molecules (Mohanraj & Ponnuswamy, 2017).
Synthetic Intermediates for Pharmaceutical Agents
The selective hydrogenation of 3-hydroxypyridinium salts using an iridium catalyst has been reported to provide a direct route to 2- and 4-substituted piperidin-3-one derivatives. These compounds are important synthetic intermediates and structural motifs in pharmaceutical agents, demonstrating the relevance of this compound derivatives in drug discovery and development (Huang et al., 2015).
Safety and Hazards
The compound has been classified as a warning under the GHS07 pictogram . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This could be a potential future direction for research involving 4-(1-Hydroxyethyl)piperidin-2-one.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions, leading to the formation of various piperidine derivatives . These reactions can affect various biochemical pathways and have downstream effects.
Result of Action
As a piperidine derivative, it is likely to have various biological and pharmacological activities
Biochemical Analysis
Biochemical Properties
4-(1-Hydroxyethyl)piperidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in hydrogenation and cyclization reactions . These interactions are essential for the compound’s biological activity and pharmacological applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific proteins and enzymes is crucial for its biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, while at high doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. These interactions are essential for the compound’s biological activity and therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its function and activity .
Properties
IUPAC Name |
4-(1-hydroxyethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(9)6-2-3-8-7(10)4-6/h5-6,9H,2-4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIWKIBOIHRODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Iodo-2-oxaspiro[3.3]heptane](/img/structure/B1449856.png)
![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449858.png)






![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B1449871.png)
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B1449873.png)
